2-(5-acetylthiophen-2-yl)acetonitrile

Descripción general

Descripción

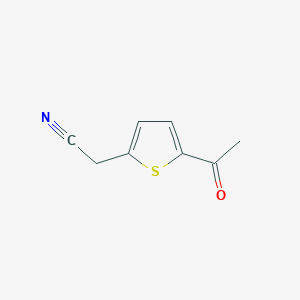

2-(5-Acetyl-2-thienyl)acetonitrile is an organic compound with the molecular formula C8H7NOS and a molecular weight of 165.21 g/mol . It is a biochemical used primarily in proteomics research . The compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with an acetyl group and an acetonitrile group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Acetyl-2-thienyl)acetonitrile typically involves the reaction of 5-acetyl-2-thiophenecarboxaldehyde with a suitable nitrile source under basic conditions . The reaction proceeds through a nucleophilic addition-elimination mechanism, where the nitrile group is introduced to the thiophene ring.

Industrial Production Methods

Industrial production methods for 2-(5-Acetyl-2-thienyl)acetonitrile are not well-documented in the literature. the synthesis likely involves similar steps to the laboratory preparation, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial production.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Acetyl-2-thienyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

Drug Development

One of the prominent applications of 2-(5-acetylthiophen-2-yl)acetonitrile is as an intermediate in the synthesis of pharmaceutical compounds. For instance, it has been utilized in the development of:

- Anti-inflammatory agents : The compound serves as a precursor for synthesizing chalcone derivatives known for their anti-inflammatory properties .

- Anticancer drugs : Research indicates that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

Organic Synthesis

The compound plays a crucial role in organic synthesis, particularly in:

- Synthesis of heterocycles : It can be used to create complex heterocyclic structures, which are essential in many biologically active compounds.

- Formation of organoboranes : These compounds are significant in cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in organic chemistry .

Case Study 1: Development of Anti-inflammatory Compounds

In a study exploring the synthesis of anti-inflammatory agents, researchers utilized this compound to produce several chalcone derivatives. The synthesized compounds were tested for their anti-inflammatory activity using various assays, showing promising results with inhibition rates comparable to standard anti-inflammatory drugs .

Case Study 2: Anticancer Activity Investigation

Another study focused on evaluating the anticancer potential of derivatives obtained from this compound. The derivatives were tested against different cancer cell lines, revealing significant cytotoxic effects. This case highlights the compound's potential as a lead structure for developing new anticancer therapies .

Data Table: Applications Overview

| Application Area | Description | Notable Compounds Derived |

|---|---|---|

| Drug Development | Intermediate for anti-inflammatory and anticancer drugs | Chalcone derivatives |

| Organic Synthesis | Key precursor for heterocycles and organoboranes | Various heterocyclic compounds |

| Chemical Research | Investigated for its reactivity and synthetic utility | Diverse derivatives |

Mecanismo De Acción

The mechanism of action of 2-(5-Acetyl-2-thienyl)acetonitrile is not fully understood. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The thiophene ring can participate in π-π stacking interactions, while the nitrile and acetyl groups can form hydrogen bonds with target molecules .

Comparación Con Compuestos Similares

Similar Compounds

Thiophene: A simpler analog with a five-membered sulfur-containing ring.

2-Acetylthiophene: Similar structure but lacks the nitrile group.

2-Thiophenecarbonitrile: Contains the nitrile group but lacks the acetyl substitution.

Uniqueness

2-(5-Acetyl-2-thienyl)acetonitrile is unique due to the presence of both acetyl and nitrile groups on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Actividad Biológica

2-(5-acetylthiophen-2-yl)acetonitrile is a compound that belongs to the class of thiophene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential antimicrobial, antiviral, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Where:

- C represents carbon atoms.

- N represents nitrogen atoms.

- O represents oxygen atoms.

- S represents sulfur atoms.

This compound features a thiophene ring, which is crucial for its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiophene derivatives, including those structurally related to this compound. For instance, a series of thiophene derivatives were evaluated for their effectiveness against the Ebola virus (EBOV). The findings indicated that certain modifications to the thiophene scaffold significantly enhanced antiviral potency. Compounds exhibiting high selectivity indices demonstrated promising activity against EBOV entry mechanisms, suggesting that similar modifications could be relevant for this compound .

Table 1: Antiviral Activity of Thiophene Derivatives

| Compound | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |

|---|---|---|---|

| Toremifene | 0.07 | 16 | 229 |

| Compound A | 0.15 | 30 | 200 |

| Compound B | 0.25 | 50 | 200 |

Antimicrobial Properties

The emergence of multi-drug-resistant bacteria has necessitated the development of new antimicrobial agents. Thiophene derivatives have been identified as potential candidates due to their ability to inhibit histidine kinases in bacterial two-component systems, which are critical for bacterial signaling and adaptation. Research indicates that certain thiophene derivatives possess broad-spectrum antimicrobial activity, making them suitable for further development as antibacterial agents .

Case Study: Inhibition of Histidine Kinases

In a study evaluating various thiophene derivatives against bacterial histidine kinases, several compounds demonstrated significant inhibitory activities. For instance, one compound exhibited an IC50 value of 4 nM against a key histidine kinase involved in bacterial resistance pathways. This highlights the potential of thiophene-based compounds in targeting unique cellular processes in bacteria .

Understanding the pharmacokinetic profile and mechanism of action is essential for assessing the therapeutic potential of any compound. Preliminary studies on related thiophene derivatives suggest that they act by inhibiting specific protein interactions critical for viral entry and bacterial signaling pathways. Such insights are vital for optimizing the design of new derivatives with enhanced efficacy and safety profiles .

Propiedades

IUPAC Name |

2-(5-acetylthiophen-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-6(10)8-3-2-7(11-8)4-5-9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCOCAXVCVPSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377264 | |

| Record name | 2-(5-acetyl-2-thienyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107701-61-1 | |

| Record name | 2-(5-acetyl-2-thienyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.